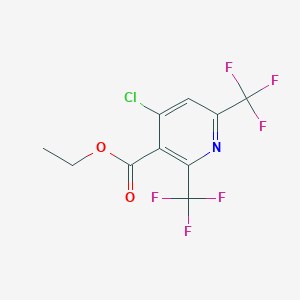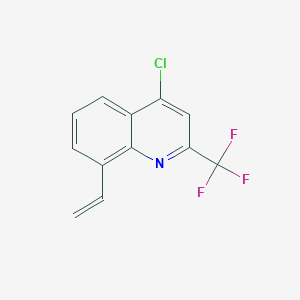![molecular formula C9H13NO3 B8648747 ethyl 2-{[(furan-2-yl)methyl]amino}acetate](/img/structure/B8648747.png)
ethyl 2-{[(furan-2-yl)methyl]amino}acetate
概述
描述
ethyl 2-{[(furan-2-yl)methyl]amino}acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, a furfuryl group, and an aminoacetate moiety
准备方法
Synthetic Routes and Reaction Conditions: ethyl 2-{[(furan-2-yl)methyl]amino}acetate can be synthesized through a multi-step process involving the reaction of furfurylamine with ethyl chloroacetate. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process.
化学反应分析
Types of Reactions: ethyl 2-{[(furan-2-yl)methyl]amino}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
科学研究应用
ethyl 2-{[(furan-2-yl)methyl]amino}acetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It is used in the production of polymers and resins, where its unique chemical properties contribute to the material’s performance.
作用机制
The mechanism of action of ethyl 2-{[(furan-2-yl)methyl]amino}acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are subjects of ongoing research.
相似化合物的比较
ethyl 2-{[(furan-2-yl)methyl]amino}acetate can be compared with other similar compounds, such as:
Furfurylamine: Shares the furfuryl group but lacks the ester functionality.
Ethyl Aminoacetate: Contains the ethyl and aminoacetate groups but lacks the furfuryl moiety.
Furfuryl Acetate: Contains the furfuryl and acetate groups but lacks the amino functionality.
Uniqueness: this compound’s unique combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
属性
分子式 |
C9H13NO3 |
|---|---|
分子量 |
183.20 g/mol |
IUPAC 名称 |
ethyl 2-(furan-2-ylmethylamino)acetate |
InChI |
InChI=1S/C9H13NO3/c1-2-12-9(11)7-10-6-8-4-3-5-13-8/h3-5,10H,2,6-7H2,1H3 |
InChI 键 |
BWBNEZVDLBMWJU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CNCC1=CC=CO1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
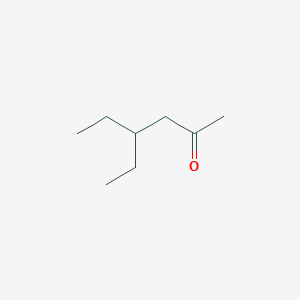
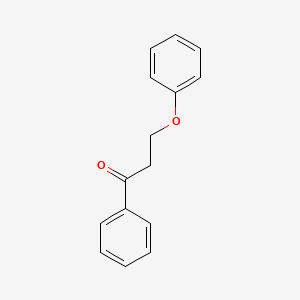
![3-(Benzo[b]thiophen-3-yl)-2-oxopropyl Acetate](/img/structure/B8648671.png)
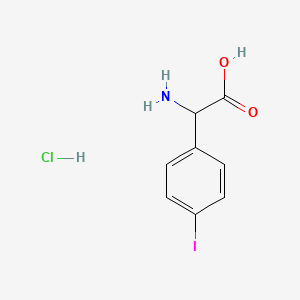
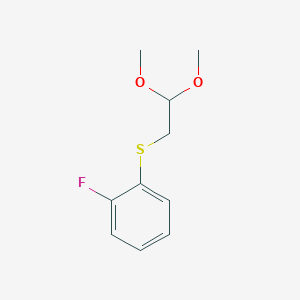

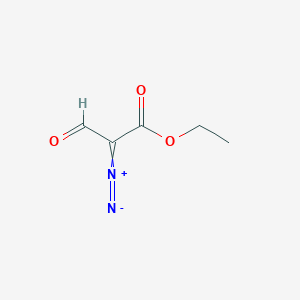

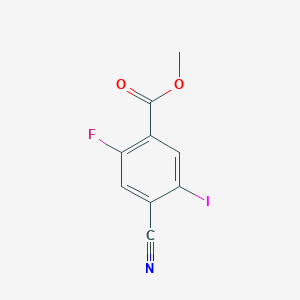
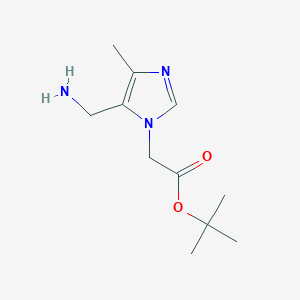
![Bicyclo[3.2.1]octan-8-ol, 1,5,8-trimethyl-](/img/structure/B8648734.png)

